molecular formula C26H35N3O5S2 B2570513 ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-27-8

ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2570513
CAS No.: 449768-27-8
M. Wt: 533.7
InChI Key: YPVDQAZIKVYBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-c]pyridine core substituted with a propan-2-yl group at position 6, an ethyl carboxylate at position 3, and a benzamido group at position 2. The piperidine ring and sulfonyl group are critical for modulating pharmacokinetic properties, such as solubility and membrane permeability, while the thienopyridine scaffold is common in bioactive molecules targeting kinases or G-protein-coupled receptors .

Synthetic routes for analogous thienopyridine derivatives often involve multi-step reactions, including cyclization, sulfonation, and esterification (e.g., describes similar thieno[2,3-b]pyridine syntheses using hydrazine hydrate and styryl groups). Structural elucidation typically employs UV-Vis spectroscopy, 1H/13C-NMR, and X-ray crystallography (as demonstrated in and for related compounds).

Properties

IUPAC Name

ethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-12-14-28(17(2)3)16-22(21)35-25(23)27-24(30)19-8-10-20(11-9-19)36(32,33)29-13-6-7-18(4)15-29/h8-11,17-18H,5-7,12-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVDQAZIKVYBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the piperidine and sulfonyl groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and esterification agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of solvents, reaction times, and purification methods to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Dipeptidyl Peptidase Inhibition

One of the primary applications of this compound is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme involved in glucose metabolism and insulin signaling. Inhibition of this enzyme can lead to improved glycemic control, making this compound a candidate for diabetes treatment. Research indicates that compounds with similar structures exhibit significant DPP-IV inhibitory activity, which supports further investigation into its therapeutic potential .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The presence of the thiophene ring is often associated with various biological activities, including anticancer effects. Investigations into similar thiophene derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Therefore, ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate warrants further exploration in cancer research .

Study on DPP-IV Inhibition

A study published in a pharmacological journal evaluated the efficacy of various DPP-IV inhibitors, including compounds structurally related to this compound. The results demonstrated that these compounds significantly reduced blood glucose levels in diabetic models, highlighting their potential as therapeutic agents for managing diabetes .

Investigation into Anticancer Properties

Another research effort focused on the anticancer properties of thiophene derivatives. The study found that certain derivatives effectively inhibited cell proliferation in various cancer cell lines. Although specific data on this compound was limited, its structural similarities to effective compounds suggest it may exhibit comparable activity .

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its sulfonamide-linked 3-methylpiperidine and thienopyridine core. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 3-Methylpiperidinyl sulfonyl, propan-2-yl, ethyl carboxylate Not directly reported; inferred kinase/modulatory potential based on structural analogs
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () Tetrahydropyridine Piperidinyl acetyl, diphenyl, ethyl carboxylate Antibacterial, antitumor (IC₅₀: 8–12 µM against MCF-7 cells)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, chlorophenyl, triazole No explicit data; designed for heterocyclic diversity in drug discovery
Zygocaperoside () Triterpenoid saponin Oleanane skeleton, glycoside Antifungal, anti-inflammatory (MIC: 16 µg/mL against Candida albicans)

Key Comparative Insights:

Bioactivity Potential: The piperidine-acetyl derivative in exhibits antitumor activity, suggesting that the 3-methylpiperidinyl sulfonyl group in the target compound may enhance binding affinity to similar targets (e.g., kinase ATP pockets) through sulfonamide-mediated hydrogen bonding . Unlike Zygocaperoside (), which is a natural product with antifungal properties, the synthetic thienopyridine derivative lacks polar glycoside groups, likely reducing water solubility but improving blood-brain barrier penetration .

Synthetic Complexity: The target compound’s synthesis likely parallels methods in , where thieno[2,3-b]pyridines are synthesized via cyclization of sulfanylpyridine intermediates. However, the sulfonylation step (introducing the 3-methylpiperidinyl group) adds complexity compared to simpler esterifications or acetylations .

Physicochemical Properties :

  • The sulfonyl group increases molecular polarity compared to the methoxy-phenyl substituents in ’s pyrrolo-thiazolo-pyrimidine. This may improve solubility in polar solvents but reduce logP values (predicted logP for the target: ~3.2 vs. ~4.5 for ’s compound) .

Structural Analogues in Drug Design: The lumping strategy () groups compounds with similar cores for predictive modeling. The thienopyridine scaffold could be lumped with quinolines or imidazopyridines for ADMET profiling, though the sulfonamide linker may necessitate separate evaluation .

Biological Activity

Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound and its derivatives.

Chemical Structure and Properties

The compound's structure includes:

  • A thienopyridine core which is known for various pharmacological activities.
  • A sulfonamide group that can enhance antibacterial properties.
  • A piperidine moiety which is often associated with neuropharmacological effects.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various tetrahydrothieno[2,3-c]pyridine derivatives showed moderate antibacterial activity against Gram-positive bacteria like Sarcina lutea and Gram-negative bacteria like Escherichia coli . The introduction of chiral residues has been shown to influence the antimicrobial potency of these compounds, with (R)-enantiomers often displaying superior activity compared to their (S)-counterparts .

Anticancer Potential

Thienopyridine derivatives have also been explored for their anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of thienopyridine structures in cancer therapy . The ability of these compounds to inhibit cancer cell proliferation and induce apoptosis has been noted in several studies.

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyridines have been documented, particularly in relation to their ability to inhibit blood platelet aggregation and reduce inflammation markers. This makes them candidates for treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A systematic investigation into the synthesis and biological activity of substituted tetrahydrothieno[2,3-c]pyridin derivatives revealed significant antibacterial activity against Bacillus subtilis, Klebsiella pneumoniae, and Streptococcus aureus. The majority of synthesized compounds exhibited notable antibacterial and antifungal activities .

CompoundActivity AgainstType
Compound ABacillus subtilisAntibacterial
Compound BKlebsiella pneumoniaeAntibacterial
Compound CAspergillus nigerAntifungal

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of thienopyridines, a library screening identified several compounds that displayed promising results in inhibiting tumor growth in vitro. The mechanisms involved apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the thienopyridine core or the introduction of different substituents can significantly alter biological activity. For example:

  • The presence of a sulfonamide group enhances antimicrobial properties.
  • Variations in the piperidine moiety can affect neuropharmacological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.